molecular formula C7H13Na1O8 B154533 Gluceptate sodium dihydrate CAS No. 10094-62-9

Gluceptate sodium dihydrate

Cat. No. B154533
CAS RN: 10094-62-9
M. Wt: 284.19 g/mol
InChI Key: JAQDQRUFGHWSGO-FBNUBEQJSA-M
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Description

Gluceptate sodium dihydrate is a chemical compound that is related to various glucoheptonate salts. These salts are known for their complexation with metal ions and have applications in different fields, including medicine and catalysis. The structure of sodium glucoheptonate dihydrate features a bent carbon chain conformation and extensive intermolecular hydrogen bonding involving hydroxy groups and water molecules. The sodium ion in this compound exhibits a distorted octahedral coordination .

Synthesis Analysis

The synthesis of related glucoheptonate compounds involves dehydration processes. For instance, a crystalline anhydrate of calcium glucoheptonate can be prepared by dehydration of the hydrate form. This process is reversible, and both the hydrate and anhydrous phases can become amorphous upon grinding . Additionally, the synthesis of glutathione conjugates, which are structurally related to glucoheptonates, can involve alkylation reactions followed by protection/deprotection sequences and condensation reactions .

Molecular Structure Analysis

The molecular structure of sodium glucoheptonate dihydrate has been determined through X-ray diffraction. The glucoheptonate anion exhibits a bent carbon chain conformation, and the sodium ion is coordinated to six oxygen atoms with varying distances, indicating a distorted octahedral geometry. This coordination involves both water molecules and hydroxy groups from the glucoheptonate anion .

Chemical Reactions Analysis

Glucoheptonate salts can participate in various chemical reactions. For example, sodium gluconate, a related compound, has been used as an organocatalyst for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through multicomponent reactions. This demonstrates the potential of glucoheptonate derivatives to act as catalysts in organic synthesis . Additionally, the binding of sodium ions to deamidation and dehydration products of amino acids like glutamic acid has been studied, which is relevant to understanding the interactions of glucoheptonate salts with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of glucoheptonate salts are influenced by their hydration state. The transition between hydrated and anhydrous phases is reversible, and the solubility of these forms in water can differ significantly. The crystalline hydrate and anhydrous forms exhibit different water solubilities at room temperature, and solutions can become supersaturated, leading to the crystallization of the stable hydrate form. The behavior of these compounds in varying relative humidity conditions has also been studied, providing insights into their phase transitions and stability .

Scientific Research Applications

Intestinal Function and Oral Rehydration Therapy

  • Cotransport of Sodium with Substrates: Research on rabbit ileal mucosa demonstrated that sodium cotransport with substrates like glutamine, alanine, and glucose has significant implications for intestinal function. Sodium-dependent intestinal cation cotransport was found to be higher with glutamine compared to alanine or glucose, illustrating the role of gluceptate sodium dihydrate in modulating intestinal absorption processes (Lima et al., 1992).

Oral Rehydration Solutions in Diarrhea

  • Oral Rehydration Solutions (ORS): A study utilizing a rabbit model of secretory diarrhea induced by cholera toxin found that a glutamine-based ORS, which likely includes gluceptate sodium dihydrate, significantly enhanced electrolyte and water absorption compared to a control solution or even the ORS recommended by the World Health Organization (Silva et al., 1998).

Pharmaceutical and Material Science

  • Phase Transitions of Calcium Gluceptate: Research on calcium gluceptate, which is closely related to gluceptate sodium dihydrate, has provided insights into its phase transitions, including the transition between hydrate and anhydrous phases. This knowledge is crucial for understanding the material's behavior and applications in pharmaceutical formulations (Suryanarayanan & Mitchell, 1986).

Microbial Production and Applications

  • Microbial Production and Applications: The microbial production of gluconic acid, from which gluceptate sodium dihydrate can be derived, has significant applications in the food and pharmaceutical industries. This study provides a comprehensive overview of the properties, applications, and microbial production methods for gluconic acid and its derivatives (Ramachandran et al., 2006).

Diabetes and Cardiovascular Health

  • Cardiovascular and Diabetes Medications: Although not directly studying gluceptate sodium dihydrate, this research offers insights into the broader context of sodium-glucose cotransporter inhibitors, which could be relevant to understanding the implications of gluceptate sodium dihydrate in metabolic and cardiovascular health (Wright et al., 2022).

Safety And Hazards

Gluceptate sodium dihydrate is described as non-toxic and non-hazardous . A safety data sheet for a related compound, Sodium glucoheptonate, suggests that it may be combustible at high temperature and that it should not be used in food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDQRUFGHWSGO-FBNUBEQJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905857
Record name Sodium heptonate--water (1/1/2)
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Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name D-alpha-Glucoheptonic acid, sodium salt, dihydrate
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Product Name

Gluceptate sodium dihydrate

CAS RN

10094-62-9, 13007-85-7
Record name Gluceptate sodium dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094629
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Record name Sodium heptonate--water (1/1/2)
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Record name Sodium D-glycero-D-gulo-heptonate
Source European Chemicals Agency (ECHA)
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Record name GLUCEPTATE SODIUM DIHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Nema, RJ Brendel - Dosage forms: parenteral medications, 2016 - books.google.com
… Gluceptate sodium IV; powder, for injection solution 20 Gluceptate sodium dihydrate IV; injection 7.5 Glucuronic acid IV; injection Glycocholic acid IV; powder, for injection solution, …
Number of citations: 2 books.google.com
J Jayakumar - 2017 - dspace.mit.edu
Computational modelling has completely redefined the experimentation process in many industries, allowing large sets of design concepts to be tested quickly and cheaply very early in …
Number of citations: 0 dspace.mit.edu
ASUS DE BOER - sumobrain.org
… Gelatin; Gelatin, Crosslinked; Gelfoam Sponge; Gellan Gum (Low Acyl); Gelva 737; Gentisic Acid; Gentisic Acid Ethanolamide; Gluceptate Sodium; Gluceptate Sodium Dihydrate; …
Number of citations: 0 www.sumobrain.org

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